
4-Hydroxy-L-threonine
説明
Synthesis Analysis
The biosynthesis of 4-Hydroxy-L-threonine-related compounds involves complex enzymatic processes. For example, the synthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine in cyclosporin A involves a polyketide pathway, with 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid identified as a key intermediate. This pathway demonstrates the intricate steps and enzyme activities required to produce such specialized amino acids (Offenzeller et al., 1993).
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-L-threonine and its analogs plays a crucial role in their function and reactivity. The presence of hydroxyl groups contributes to their solubility and interaction with other molecules, making them essential in various biochemical processes. For instance, threonine aldolases have been exploited for the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids, illustrating how the molecular structure impacts synthetic applications (Dückers et al., 2010).
Chemical Reactions and Properties
4-Hydroxy-L-threonine is involved in numerous chemical reactions, particularly in the biosynthesis of complex molecules. Its reactivity enables the formation of diverse chemical structures, such as in the synthesis of florfenicol and thiamphenicol, where l-threonine aldolase mutations have improved yield and stereoselectivity (Liu et al., 2020).
科学的研究の応用
Chemotherapeutic Agent Research : A study by Webb and Matthews (1995) identified 4-chloro-L-threonine as a substrate and inactivator of serine hydroxymethyltransferase, suggesting its potential as a chemotherapeutic agent targeting this enzyme (Webb & Matthews, 1995).
Vitamin B6 Precursor : Wolf et al. (1995) discovered that 4-hydroxy-L-threonine serves as a precursor for pyridoxol (vitamin B6) in Escherichia coli, contributing significantly to vitamin synthesis (Wolf et al., 1995).
Diabetes Research : Kassel et al. (1986) found that L-threonine is a precursor of various acids in type 1 diabetes patients, indicating its importance in metabolic studies related to diabetes (Kassel et al., 1986).
Pharmacological Properties : Manning et al. (1976) investigated hydroxy[4-thr]oxytocin and hydroxy-oxytocin, derived from L-threonine, noting their significantly higher oxytocic potency compared to oxytocin, demonstrating its pharmaceutical relevance (Manning et al., 1976).
Organic Synthesis : Vassilev et al. (1995) reported that L-threonine aldolase from Candida humicola effectively synthesizes novel β-hydroxy-α-amino acids, offering a new synthetic route for amino acids (Vassilev et al., 1995).
Enzymatic Synthesis : Zhao et al. (2020) highlighted the use of L-threonine aldolase from black bear gut microbiota for synthesizing L-threo-DOPS with high diastereoselectivity, beneficial for producing other important β-hydroxy-α-L-amino acids (Zhao et al., 2020).
Synthetic Organic Chemistry : Dückers et al. (2010) discussed threonine aldolases as tools in synthetic organic chemistry, particularly for the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids, which are precursors for pharmaceuticals (Dückers et al., 2010).
Bioengineering Applications : Engineering studies by Liu et al. (2020) on L-threonine aldolase for the synthesis of pharmaceutical intermediates like 4-(methylsulfonyl)phenylserine, highlight its relevance in bioengineering (Liu et al., 2020).
将来の方向性
Supplementing trans-4-hydroxy-L-threonine or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .
特性
IUPAC Name |
(2S,3S)-2-amino-3,4-dihydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNUARFQOCGDRK-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176167 | |
| Record name | Hydroxythreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-L-threonine | |
CAS RN |
21768-45-6 | |
| Record name | 4-Hydroxy-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21768-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxythreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021768456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxythreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



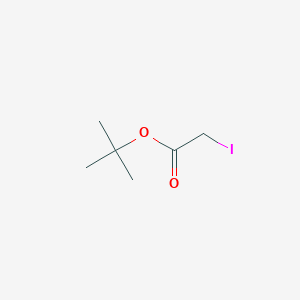


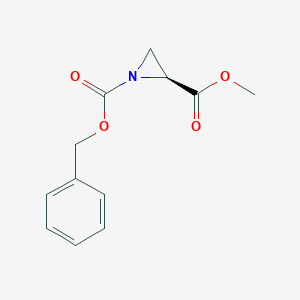

![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate](/img/structure/B41213.png)

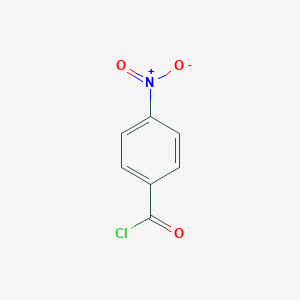
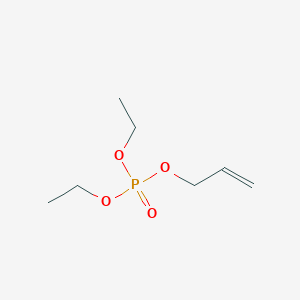
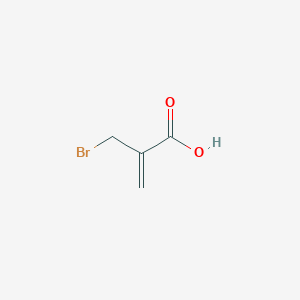
![2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B41223.png)


